1-(5-Bromo-2,3-difluorophenyl)pyrrolidine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-7-5-8(12)10(13)9(6-7)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJMKVOEFNBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258718 | |
| Record name | Pyrrolidine, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-47-9 | |
| Record name | Pyrrolidine, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1-(5-Bromo-2,3-difluorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes.
Biological Activity
1-(5-Bromo-2,3-difluorophenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines a pyrrolidine ring with a substituted phenyl group. The presence of bromine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Similar compounds have been shown to modulate pathways involving:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cellular signaling and metabolic processes.
- Receptor Binding : They may also bind to various receptors, influencing downstream signaling pathways that affect cell proliferation and survival.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes, altering metabolic pathways. |
| Receptor Binding | Modulates receptor activity, affecting signal transduction. |
| Glycosylation Interference | Affects glycoprotein function, impacting cellular interactions. |
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity across various models.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against several cancer cell lines. For instance, compounds with structural similarities have exhibited IC50 values ranging from 29 to 59 µM against breast and liver cancer cell lines .
- Antimicrobial Effects : Preliminary data suggest that the compound may possess antimicrobial properties. Studies on related compounds indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying widely depending on the structure .
Table 2: Biological Activity Data
| Activity Type | Model Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 29 - 59 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 12.5 µg/mL |
| Antiparasitic | Trypanosoma brucei | EC50 = 260 nM |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-(5-Bromo-2,3-difluorophenyl)pyrrolidine has been explored for its potential antimicrobial properties. Research indicates that pyrrolidine derivatives can exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that certain pyrrolidine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In a study focusing on the lead optimization of related compounds, it was found that modifications to the pyrrolidine ring could improve selectivity and potency against cancer cell lines. For example, derivatives with halogen substitutions showed enhanced activity against human cancer cells, indicating a potential pathway for developing anticancer agents .
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrolidine derivatives has indicated potential applications in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier makes it a candidate for further studies related to neurodegenerative diseases. A specific study highlighted that certain derivatives exhibited neuroprotective effects in vitro, which could be beneficial for conditions such as Alzheimer's disease .
Chemical Synthesis Applications
Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, including cross-coupling reactions and nucleophilic substitutions. This versatility enables chemists to synthesize more complex molecules efficiently .
Material Science
The compound's properties are also being explored in materials science, particularly in the development of novel polymers and coatings. Its fluorinated structure imparts unique physical properties that can be advantageous in creating materials with specific thermal and chemical resistance.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Target Compound :
- Core Structure : Pyrrolidine ring.
- Substituents : 5-Bromo-2,3-difluorophenyl group.
- Key Functional Groups : Bromine (Br), fluorine (F), and tertiary amine.
Analog 1 : 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives ()
- Core Structure : Pyrrolo[2,3-b]pyridine (fused bicyclic system).
- Substituents: Varied aryl groups (e.g., 4-trifluoromethylphenyl, 4-methoxyphenyl) at the 5-position and nitro (NO₂) at the 3-position.
- Example : 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) .
- Key Differences: The fused pyridine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic pyrrolidine in the target compound.
Analog 2 : 1-(5-Bromo-2-nitrophenyl)pyrrolidine ()
- Core Structure : Pyrrolidine ring.
- Substituents : 5-Bromo-2-nitrophenyl group.
- Key Differences: Replacement of fluorine atoms with a nitro group alters electronic properties (strong electron-withdrawing effect) and steric profile. Molecular formula C₇H₅BrF₃NO indicates a smaller, more polar structure compared to the target .
Analog 3 : 1-Boc-3-(4-ethoxy-2,3-difluorophenyl)pyrrolidine ()
Physicochemical Properties
- Key Observations :
- The target compound’s lower molecular weight may enhance membrane permeability compared to bulkier analogs like 6c.
- Nitro-containing analogs (e.g., 6c, 6d) exhibit higher polarity, impacting solubility and crystallization behavior .
Preparation Methods
Nucleophilic Substitution Using Halogenated Benzyl Precursors
A common and practical approach to prepare this compound is via nucleophilic substitution of pyrrolidine on a halogenated benzyl halide derivative, such as 5-bromo-2,3-difluorobenzyl bromide or chloride.
- Starting Materials: 5-Bromo-2,3-difluorobenzyl bromide and pyrrolidine.
- Reaction Conditions:
- Base: Potassium carbonate or similar mild base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Room temperature to moderate heating (e.g., 25–80 °C).
- Mechanism: Pyrrolidine acts as a nucleophile, displacing the halogen on the benzyl halide via an SN2 mechanism.
- Purification: The crude product is purified by column chromatography or recrystallization to isolate the pure compound.
This method is favored for its simplicity and scalability in both laboratory and industrial settings.
Stepwise Synthesis via Pyrrolidone Derivatives and Grignard Reagents
Advanced synthetic routes reported in patent literature for related difluorophenylpyrrolidines (e.g., 2,5-difluorophenyl analogs) provide a detailed multi-step process that can be adapted for 5-bromo-2,3-difluorophenyl derivatives. The key steps are:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of tert-butyl pyrrolidone formate by reacting pyrrolidone with di-tert-butyl carbonate in presence of base | Polar or non-polar solvent, alkali catalyst, -20 to 40 °C, 1–10 h | Protected pyrrolidone intermediate |
| 2 | Reaction of tert-butyl pyrrolidone formate with Grignard reagent of 5-bromo-2,3-difluorobromobenzene | Organic solvent, -30 to 50 °C, 3–12 h | 2-(5-bromo-2,3-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |
| 3 | Acid-catalyzed dehydration and deprotection | Organic solvent, 0–100 °C, 1–10 h | 5-(5-bromo-2,3-difluorophenyl)-3,4-dihydro-2H-pyrrole |
| 4 | Reduction with chiral acid and ammonia borane complex | Organic solvent, 20–80 °C, 8–48 h | Chiral this compound |
This route allows for high stereoselectivity and purity but is more complex and suited for specialized synthesis.
Data Table: Reaction Conditions Summary
| Step | Reagents/Materials | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidone, di-tert-butyl carbonate, base | Polar/non-polar solvent | -20 to 40 | 1–10 | Formation of protected intermediate |
| 2 | Tert-butyl pyrrolidone formate, 5-bromo-2,3-difluorobromobenzene Grignard reagent | Organic solvent | -30 to 50 | 3–12 | Grignard addition step |
| 3 | Acid catalyst | Organic solvent | 0 to 100 | 1–10 | Dehydration and deprotection |
| 4 | Chiral acid, ammonia borane complex | Organic solvent | 20 to 80 | 8–48 | Stereoselective reduction |
Research Findings and Notes
- The Grignard reagent step requires careful temperature control to avoid side reactions.
- Acid-catalyzed dehydration must be optimized to prevent polymerization or decomposition.
- The chiral reduction step can use various chiral acids (e.g., D-mandelic acid) to achieve high enantiomeric excess.
- Alternative enzymatic reduction methods using imine reductases and cofactor recycling have been reported for related compounds, offering environmentally friendly options.
- Purification typically involves aqueous workup, extraction, and chromatographic techniques to ensure high purity.
Solubility and Stock Solution Preparation
For practical laboratory handling, this compound stock solutions can be prepared in solvents such as DMSO, with typical concentrations calculated based on molecular weight. For example:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) |
|---|---|
| 1 mg | ~3.8 |
| 5 mg | ~19.1 |
| 10 mg | ~38.2 |
These calculations facilitate dosing for biological assays or further chemical reactions.
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine with a halogenated aryl precursor. For bromo-difluorophenyl derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) are common. To optimize efficiency:
- Use factorial design to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress via HPLC or NMR to ensure intermediate stability and minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns on the aryl ring and pyrrolidine connectivity. Fluorine coupling patterns distinguish between 2,3-difluoro isomers .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic distribution (e.g., bromine’s 1:1 / signature).
- X-ray Crystallography : Resolve ambiguities in regiochemistry if single crystals are obtainable .
Q. What safety precautions are critical when handling brominated and fluorinated aryl-pyrrolidine derivatives?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation from halogenated compounds .
- Storage : Store at 0–6°C in airtight containers to prevent decomposition, especially for boronic acid intermediates .
- Waste Disposal : Neutralize reactive intermediates (e.g., boronic acids) before disposal to avoid exothermic reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aryl ring. For example, bromine’s electron-withdrawing effect may direct cross-coupling to the 5-position .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or THF .
Q. What strategies resolve contradictions in catalytic activity data for halogenated pyrrolidine derivatives?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors in replicates .
- Controlled Replication : Standardize catalyst batches and reaction conditions (e.g., moisture levels) to isolate variables .
- Meta-Analysis : Compare datasets across literature to identify trends (e.g., fluorine’s electronic effects vs. steric hindrance) .
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s applicability in materials science?
- Methodological Answer :
- Electrochemical Profiling : Use cyclic voltammetry to measure redox potentials; fluorine’s electronegativity enhances electron-deficient character, useful in OLEDs or charge-transfer materials .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature applications (e.g., polymers) .
Q. What methodologies enable the study of reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
